Nolatrexed dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mebroqualone is a quinazolinone-class GABAergic compound and an analogue of mecloqualone. It has similar sedative and hypnotic properties to its parent compound, resulting from its agonist activity at the β subtype of the GABA A receptor . Mebroqualone was originally synthesized in the 1960s and differs from mecloqualone by having a bromine atom instead of a chlorine on the 3-phenyl ring .

Mechanism of Action

Target of Action

Nolatrexed dihydrochloride, also known as Thymitaq or AG337, is a novel folate-based inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .

Mode of Action

this compound is a non-competitive inhibitor of TS . It interacts with the folate cofactor binding site of the TS enzyme . This interaction inhibits the function of TS, thereby disrupting the synthesis of thymidine nucleotides, which are essential for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo biosynthetic pathway for thymidine nucleotides . By inhibiting TS, the compound disrupts this pathway, leading to a decrease in the production of thymidine nucleotides. This, in turn, hampers DNA synthesis, which is crucial for cell replication and growth .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Studies have shown that plasma concentrations and systemic exposure of the drug are dose-related . It’s also been found that Nolatrexed can inhibit the major routes of metabolism of other drugs, such as paclitaxel .

Result of Action

The inhibition of TS by this compound leads to a disruption in DNA synthesis. This disruption can induce cell cycle arrest in the S phase, leading to the inhibition of cancer cell growth . In clinical studies, some patients with advanced cancer showed a reduction in tumor size or disease stabilization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs in the system. In a clinical study, it was found that the clearance of paclitaxel was higher when administered separately from Nolatrexed, suggesting a pharmacokinetic interaction between the two drugs .

Preparation Methods

Mebroqualone can be synthesized through various synthetic routes. One common method involves the cyclization of 2-amino-N-(2-bromophenyl)benzamide. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation techniques to reduce reaction times and improve yields .

Chemical Reactions Analysis

Mebroqualone undergoes several types of chemical reactions, including:

Oxidation: Mebroqualone can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert mebroqualone into its corresponding amine derivatives.

Substitution: The bromine atom on the 3-phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mebroqualone has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of quinazolinone derivatives and their chemical properties.

Biology: Mebroqualone is studied for its effects on the GABA A receptor and its potential as a sedative and hypnotic agent.

Medicine: Research on mebroqualone includes its potential therapeutic applications for conditions such as insomnia and anxiety.

Industry: Mebroqualone and its analogues are investigated for their potential use in the development of new pharmaceuticals

Comparison with Similar Compounds

Mebroqualone is similar to other quinazolinone derivatives such as:

Mecloqualone: Differing by the presence of a chlorine atom instead of a bromine atom on the 3-phenyl ring.

Methaqualone: Known for its sedative-hypnotic properties and historical use as a recreational drug.

Afloqualone, Etaqualone, Methoxyqualone, Methylmethaqualone, Cloroqualone, Diproqualone: These compounds share similar structures and pharmacological properties but differ in their specific substituents and potency

Mebroqualone’s uniqueness lies in its specific substitution pattern and its resulting pharmacological profile, which may offer distinct therapeutic advantages or challenges compared to its analogues.

Properties

CAS No. |

152946-68-4 |

|---|---|

Molecular Formula |

C14H13ClN4OS |

Molecular Weight |

320.8 g/mol |

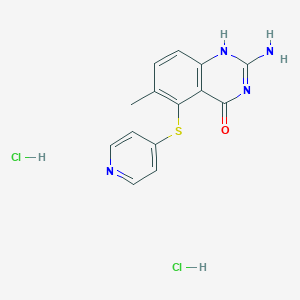

IUPAC Name |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |

InChI Key |

JSVRVYCCSLQAON-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |

Isomeric SMILES |

CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |

Synonyms |

2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride; AG 337; Thymitaq; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of this compound, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, this compound was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of this compound liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity this compound dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of this compound. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that this compound exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between this compound plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of this compound []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of this compound, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: this compound demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that this compound significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of this compound administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared this compound with doxorubicin, revealing a potential survival benefit for this compound despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare this compound with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of this compound [, , ].

A: Liposomal formulations of this compound have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.